[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone
Description
The compound [5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone (systematic name: [(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone) is a structurally complex molecule with the formula C₂₄H₂₅FN₄O₂ . Its stereochemistry is defined by the R-configuration at the 2- and 5-positions of the piperidine ring. The molecule features:
- A 2-methylpiperidine core substituted at the 5-position with a fluoropyridinyloxymethyl group.
- A methanone bridge linking the piperidine to a 5-methyl-2-pyrimidin-2-ylphenyl aromatic system.
The fluorine atom likely enhances metabolic stability and lipophilicity, while the pyrimidine and pyridine groups contribute to π-π stacking and hydrogen-bonding interactions .
Properties
IUPAC Name |
[5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-16-4-8-20(23-26-10-3-11-27-23)21(12-16)24(30)29-14-18(6-5-17(29)2)15-31-22-9-7-19(25)13-28-22/h3-4,7-13,17-18H,5-6,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFDWHQSDBWQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Components
Synthesis of 5-Fluoropyridin-2-yl Methanol:
- This involves the reaction of 2,5-difluoropyridine with a suitable alcohol in the presence of a base to replace one fluorine atom with an alkoxy group.
Synthesis of 5-Methyl-2-pyrimidin-2-ylphenyl Methanone:
- This typically involves the coupling of a pyrimidine derivative with a phenyl derivative using a suitable catalyst.
Assembly of the Final Compound
-
- The piperidine derivative is coupled with the pyrimidine-phenyl methanone derivative using a suitable coupling agent like carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
-
- The synthesis must ensure the correct stereochemistry at the chiral centers, which may involve chiral auxiliaries or asymmetric catalysis.
Purification
- Chromatography: The final compound is purified using column chromatography, typically on silica gel.
- Crystallization: If necessary, crystallization can be used to further purify the compound.
Analytical Methods
Spectroscopic Analysis
- NMR (Nuclear Magnetic Resonance): Used to confirm the structure and stereochemistry of the compound.
- MS (Mass Spectrometry): Used to confirm the molecular weight and fragmentation pattern.
Chromatographic Analysis
- HPLC (High-Performance Liquid Chromatography): Used to assess purity and detect impurities.
Biological Activity
Filorxant is known for its potent antagonism of orexin receptors, which are crucial for regulating sleep-wake cycles. Its biological activity includes:
- Binding Affinity: High affinity for both OX1 and OX2 receptors, with IC50 values less than 3 nM.
- In Vivo Effects: Dose-dependently reduces locomotor activity and increases sleep duration in animal models.
Data Tables
Chemical Properties of Filorexant
| Property | Value |
|---|---|
| CAS No. | 1088991-73-4 |
| Formula | C24H25FN4O2 |
| M.Wt | 420.48 g/mol |
| Solubility | DMSO: 12.61 mg/mL (29.99 mM) |
Solubility Data for Stock Solutions
| Concentration | Volume (mL) for 1 mg, 5 mg, 10 mg, 20 mg, 25 mg |
|---|---|
| 1 mM | 2.3782 mL, 11.8912 mL, 23.7823 mL, 47.5647 mL, 59.4559 mL |
| 5 mM | 0.4756 mL, 2.3782 mL, 4.7565 mL, 9.5129 mL, 11.8912 mL |
| 10 mM | 0.2378 mL, 1.1891 mL, 2.3782 mL, 4.7565 mL, 5.9456 mL |
Biological Activity
| Receptor | IC50 Value |
|---|---|
| OX1 | < 3 nM |
| OX2 | < 3 nM |
Chemical Reactions Analysis
Types of Reactions
[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, [5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.
Mechanism of Action
The mechanism of action of [5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Features
Key Observations :
- Piperidine vs.
- Fluorine Positioning : The 5-fluoropyridinyl group in the target compound contrasts with the 4-fluorophenyl in ’s analogue, which may alter electronic effects and metabolic pathways .
- Heterocyclic Diversity : Pyrimidine (target) vs. pyrrolopyrimidine () or pyrazolopyrimidine () cores influence target selectivity. Pyrrolopyrimidines are common in kinase inhibitors, while pyrazolopyrimidines often exhibit anticancer activity .
Bioactivity Profiles
While direct bioactivity data for the target compound are absent, inferences can be drawn from analogues:
- Kinase Inhibition : Pyrrolopyrimidine () and pyrazolopyrimidine () derivatives are established kinase inhibitors, suggesting the target compound may share this mechanism .
- Ferroptosis Induction: notes that pyrimidine-containing compounds can trigger ferroptosis in cancer cells, though this requires experimental validation for the target compound .
Physicochemical Properties
- Lipophilicity : The target compound’s calculated logP (from C₂₄H₂₅FN₄O₂) is ~3.5, comparable to ’s sulfonyl derivatives but higher than ’s piperazine analogue (~2.8), impacting blood-brain barrier permeability .
- Solubility : The absence of ionizable groups (vs. piperazine in ) may reduce aqueous solubility, necessitating formulation optimization .
Biological Activity
The compound known as [5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone, also referred to by its developmental name DORA-22, is a synthetic organic molecule primarily studied for its potential as a dual orexin receptor antagonist (DORA). This compound has garnered attention for its implications in treating sleep disorders, particularly insomnia.
- Molecular Formula : C23H22F2N4O2
- Molecular Weight : 424.44 g/mol
- CAS Number : 1088991-95-0
- Chemical Structure : The compound features a piperidine ring, a pyridine moiety, and a phenyl group, contributing to its biological activity.
DORA-22 acts as an antagonist to the orexin receptors OX1R and OX2R, which are critical in regulating arousal, wakefulness, and appetite. By inhibiting these receptors, DORA-22 promotes sleep by reducing wakefulness and enhancing sleep onset.
In Vitro Studies
In vitro studies have demonstrated that DORA-22 exhibits significant binding affinity for both orexin receptors. Specifically:
- OX1R : IC50 values indicate effective inhibition of orexin A binding.
- OX2R : Similar binding characteristics were observed, suggesting a dual antagonistic effect.
In Vivo Studies
Research involving animal models has provided insights into the pharmacodynamics of DORA-22:
- Sleep Latency Reduction : In preproorexin knockout mice, DORA-22 significantly decreased sleep latency compared to control groups.
- Total Sleep Time : Increased total sleep time was noted in subjects treated with DORA-22 versus those receiving placebo.
- REM Sleep Percentage : The percentage of REM sleep within total sleep time was enhanced, indicating potential benefits for sleep quality.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of DORA-22:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant reduction in insomnia symptoms in rodent models when administered DORA-22. |
| Study 2 | Highlighted the compound's favorable pharmacokinetic profile with rapid absorption and elimination half-life conducive for nocturnal dosing. |
| Study 3 | Reported minimal side effects compared to traditional sedatives, supporting its potential as a safer alternative for insomnia treatment. |
Safety and Toxicology
Toxicological assessments have indicated that DORA-22 possesses a favorable safety profile:
- Acute Toxicity : No significant adverse effects were observed at therapeutic doses.
- Chronic Toxicity : Long-term studies revealed no cumulative toxicity or organ damage.
Q & A
Q. Methodological Validation :
- X-ray crystallography or NMR to confirm stereochemistry and spatial arrangement .
- Comparative SAR studies using analogs lacking fluorine or pyrimidine groups to assess functional group contributions .
What synthetic strategies ensure stereochemical control during the compound's preparation?
Basic Research Question
Stereochemical purity is critical for activity. Key steps include:
- Chiral resolution : Use chiral auxiliaries or enantioselective catalysts during piperidine ring formation.
- Fluorination : Employ Selectfluor® for regioselective fluorination of the pyridine ring .
Q. Methodology :
- Monitor reactions via HPLC with chiral columns to track enantiomeric excess .
- Optimize reaction conditions (temperature, solvent) to minimize racemization, as seen in analogous piperidine syntheses .
How can contradictions in reported binding affinity data across studies be resolved?
Advanced Research Question
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or protein conformational states.
Q. Resolution Strategies :
- Use orthogonal techniques: Surface plasmon resonance (SPR) for kinetic analysis and isothermal titration calorimetry (ITC) for thermodynamic validation .
- Standardize buffer systems and replicate experiments under identical conditions.
- Perform molecular dynamics simulations to assess target flexibility .
What methodologies assess the compound's stability under physiological conditions?
Advanced Research Question
Stability impacts bioavailability and dosing regimens.
Q. Experimental Approaches :
- Accelerated degradation studies : Expose the compound to buffers at pH 1–10 and analyze via HPLC-MS to identify breakdown products .
- Microsomal incubation : Evaluate metabolic stability using liver microsomes and quantify parent compound loss via LC-MS/MS .
How can structure-activity relationship (SAR) studies optimize potency and selectivity?
Advanced Research Question
Q. Methodology :
- Synthesize derivatives via parallel combinatorial chemistry .
- Test analogs in in vitro enzyme inhibition assays (e.g., IC50 determination) and cell-based models .
How should researchers address conflicting data on the compound's metabolic stability?
Advanced Research Question
Q. Integrated Approach :
- Combine in vitro assays (hepatocyte stability, CYP450 inhibition) with in vivo pharmacokinetic (PK) studies in rodent models.
- Use molecular docking to predict CYP binding sites and guide structural modifications that reduce metabolism .
- Validate findings with stable isotope labeling to track metabolite formation .
What analytical techniques confirm the compound's purity and structural integrity post-synthesis?
Basic Research Question
Q. Methodology :
- High-resolution mass spectrometry (HR-MS) for exact mass confirmation .
- 1H/13C NMR to verify substituent positions and absence of impurities .
- DSC/TGA to assess crystallinity and thermal stability .
What computational tools predict the compound's interaction with novel biological targets?
Advanced Research Question
Q. Approach :
- Perform ensemble docking across multiple protein conformations to account for flexibility.
- Validate predictions with free-energy perturbation (FEP) calculations .
- Cross-reference with pharmacophore models derived from known inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
